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Compound of Interest

Compound Name:
2-(3-Methylthiophen-2-

yl)morpholine

Cat. No.: B13601984

Get Quote

Executive Summary & Structural Challenge
The target molecule, 2-(3-Methylthiophen-2-yl)morpholine (C

H

NOS), consists of a morpholine ring attached at its C2 position to the C2 position of a 3-
methylthiophene moiety.

Primary Analytical Challenges:

Regioisomerism: Differentiating the target from its isomers, specifically 2-(4-methylthiophen-

2-yl)morpholine and 2-(5-methylthiophen-2-yl)morpholine. The position of the methyl group

on the thiophene ring significantly alters pharmacological potency but shows subtle

differences in low-resolution MS.

Ring Connectivity: Confirming the morpholine is attached via its carbon framework (C-C

bond) rather than a nitrogen linkage (N-C bond), which is a common byproduct in reductive

amination syntheses.
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Analytical Workflow
The following decision tree illustrates the logical flow for unambiguous assignment.

Unknown Sample
(C9H13NOS)

1. HRMS (ESI+)
Confirm Formula & Unsaturation

2. 1H NMR (1D)
Identify Spin Systems

Is J-coupling Vicinal (~5Hz)
or Meta (~1.5Hz)?

3. 2D NMR (HSQC/HMBC)
Connect Rings & Verify Me-Position

Vicinal (J~5.2Hz)

4. Chiral HPLC/GC
Enantiomeric Purity (C2*)

Structure Confirmed:
2-(3-Methylthiophen-2-yl)morpholine

Click to download full resolution via product page
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Caption: Step-by-step logic flow for structural validation, prioritizing J-coupling analysis for

regio-chemistry.

Mass Spectrometry (MS) Analysis
High-Resolution Mass Spectrometry (HRMS) is the first line of defense to establish elemental

composition and fragmentation behavior.

Experimental Protocol (LC-MS/MS)
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

Mobile Phase: 0.1% Formic acid in Water/Acetonitrile gradient.

Collision Energy: Stepped 15-35 eV.

Data Interpretation
The molecular ion

is expected at m/z 184.0791 (Calculated for C

H

NOS

).

Key Fragmentation Pathways: Unlike simple amines, the morpholine ring cleavage is

diagnostic.
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m/z (approx) Fragment Assignment Mechanistic Insight

184.08 Parent Ion.

111.02

Diagnostic: 3-Methylthiophene

cation (with CH

handle). Formed by cleavage

of the C2(morph)-C2(thio)

bond with H-transfer.

97.01

Loss of methyl group from the

thiophene fragment

(secondary fragmentation).

86.06
Morpholine ring fragment

(Standard iminium ion).

Self-Validating Check: If the morpholine were attached via Nitrogen (N-linked), the

fragmentation would favor the formation of a tropylium-like thiophene cation at m/z 97 directly,

without the CH

contribution seen in C-linked isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This is the definitive method for regioisomer assignment. The coupling constants of the

thiophene protons are the "fingerprint" of the substitution pattern.

1H NMR Analysis (Proton Assignment)
Solvent: CDCl

(7.26 ppm ref) or DMSO-d

(2.50 ppm ref).

Thiophene Region (The Critical Differentiator): For 2-(3-Methylthiophen-2-yl)morpholine, the

thiophene ring has protons at positions 4 and 5.

H4: Doublet,
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ppm.

H5: Doublet,

ppm (alpha to Sulfur, more deshielded).

Coupling Constant (

):5.0 – 5.2 Hz.

Comparison with Isomers:

Target (2,3-subst):

Hz (H4-H5).

Isomer (2,4-subst):

Hz (H3-H5).

Isomer (2,5-subst):

Hz (H3-H4).

Aliphatic Region:

Methyl (Ar-CH

): Singlet at

ppm.

Morpholine H2: The chiral center proton. Appears as a Doublet of Doublets (dd) or Multiplet

at

ppm. This downfield shift (compared to typical ethers) confirms attachment to the aromatic
ring.

13C NMR Data Summary
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Carbon Position
Chemical Shift (

, ppm)
Type Assignment Logic

C2 (Thio) 138 - 142 C
Attached to

Morpholine

(deshielded).

C3 (Thio) 133 - 136 C Attached to Methyl.

C5 (Thio) 128 - 130 CH Alpha to Sulfur.

C4 (Thio) 123 - 125 CH Beta to Sulfur.

C2 (Morph) 72 - 76 CH
Chiral center (Benzylic

ether).

C6 (Morph) 66 - 68 CH Ether carbon.

C3, C5 (Morph) 45 - 52 CH Amine carbons.

Me (Thio) 13 - 15 CH Methyl group.

2D NMR Connectivity (HMBC)
To rigorously prove the 3-methyl position (vs. the morpholine at position 2), Heteronuclear

Multiple Bond Correlation (HMBC) is required.

The "Smoking Gun" Correlations
We must observe specific long-range couplings (

) that link the methyl group to the quaternary carbon bearing the morpholine ring.
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Thiophene C3
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Thiophene C4
(CH)
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Morpholine H2
(4.7 ppm)

3J (Diagnostic)

2J
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Caption: HMBC Correlation Map. The convergence of Methyl protons and Morpholine H2 on

Thiophene C2/C3 proves the 2,3-substitution pattern.

Interpretation:

Methyl Protons show a correlation to C3 (

) and, crucially, to C2 (

).

Morpholine H2 shows a correlation to C2 (

) and C3 (

).
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Conclusion: Since both the Methyl group and the Morpholine ring correlate to the same pair

of quaternary carbons, they must be on adjacent carbons (positions 2 and 3).

Stereochemical Considerations
The C2 position of the morpholine ring is a chiral center. Synthetic routes from non-chiral

precursors (e.g., reaction of 2-bromo-1-(3-methylthiophen-2-yl)ethanone with 2-aminoethanol)

will yield a racemic mixture.

Enantiomeric Separation Protocol:

Column: Chiralpak IG or AD-H (Amylose-based).

Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).

Detection: UV at 235 nm (Thiophene absorption max).

Expected Result: Two peaks with 1:1 area ratio for the racemate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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